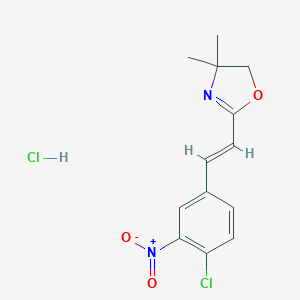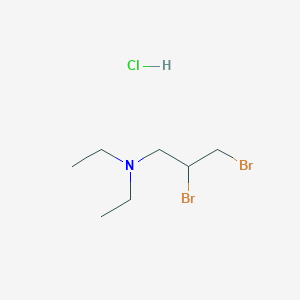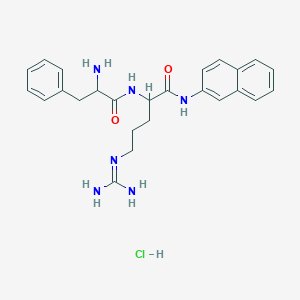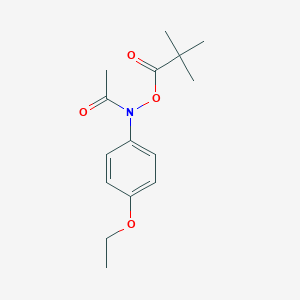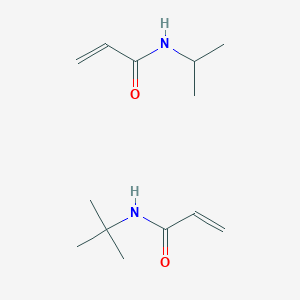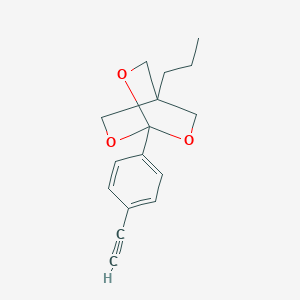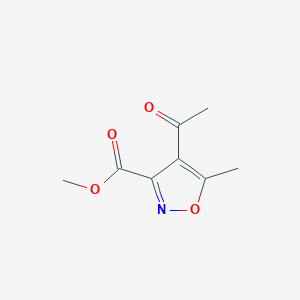![molecular formula C7H17N3O B011395 [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol CAS No. 109319-67-7](/img/structure/B11395.png)
[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol, also known as DPTM, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DPTM is a triaziridine-based compound that has shown promising results in various applications, including drug delivery, catalysis, and bioconjugation.
Wirkmechanismus
The mechanism of action of [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol involves the formation of a covalent bond between the compound and the target molecule. This covalent bond formation results in the selective delivery of the drug or catalytic agent to the target site.
Biochemische Und Physiologische Effekte
[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol has been shown to have minimal toxicity and is well-tolerated in vivo. Additionally, studies have shown that [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol has a high binding affinity to target molecules, resulting in a potent biological effect.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol is its ability to selectively target specific molecules, resulting in a high degree of specificity and potency. However, one of the limitations of [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol is its relatively low solubility in water, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for the use of [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol in scientific research. One potential application is in the development of targeted drug delivery systems for the treatment of cancer and other diseases. Additionally, [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol could be used in the development of new catalytic agents for various chemical reactions. Finally, further research could be conducted to optimize the synthesis of [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol and improve its properties for use in scientific research.
Synthesemethoden
The synthesis of [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol involves the reaction of 1,3-dipropylurea with chloroacetaldehyde, followed by a cyclization reaction with triethylorthoformate. The resulting compound is then treated with hydrochloric acid to obtain [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol.
Wissenschaftliche Forschungsanwendungen
[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol has shown great potential in various scientific research applications. One of the most promising applications is in drug delivery systems. [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol can be used to create drug conjugates that can selectively target cancer cells, thereby reducing the toxicity of the drug to healthy cells. Additionally, [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol has been used in catalysis reactions, where it has shown high activity and selectivity for various reactions.
Eigenschaften
CAS-Nummer |
109319-67-7 |
|---|---|
Produktname |
[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol |
Molekularformel |
C7H17N3O |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
[2,3-di(propan-2-yl)triaziridin-1-yl]methanol |
InChI |
InChI=1S/C7H17N3O/c1-6(2)9-8(5-11)10(9)7(3)4/h6-7,11H,5H2,1-4H3 |
InChI-Schlüssel |
XPHMZVJUZMQAMB-UHFFFAOYSA-N |
SMILES |
CC(C)N1N(N1C(C)C)CO |
Kanonische SMILES |
CC(C)N1N(N1C(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



